molecular formula C16H13FO4 B6408088 2-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1262002-90-3

2-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6408088
CAS RN: 1262002-90-3
M. Wt: 288.27 g/mol
InChI Key: REXUAFXQDUQWEI-UHFFFAOYSA-N
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Description

2-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid, or 4-EFCBA, is a compound belonging to the class of organic compounds known as phenyl benzoic acids. It is an aromatic compound with an aromatic ring containing two oxygen atoms and two carbon atoms. 4-EFCBA is a white crystalline solid with a melting point of 169-171°C and a molecular weight of 302.3 g/mol. It is insoluble in water, but soluble in most organic solvents, such as ethanol and methanol.

Mechanism of Action

4-EFCBA acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition can be used to study the activity of the enzyme and to design new drugs that target the enzyme.
Biochemical and Physiological Effects
4-EFCBA has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an accumulation of drugs or other compounds in the body. This can have a variety of effects, including changes in blood pressure, heart rate, and respiration. Additionally, it can lead to an increased risk of liver damage due to the accumulation of drugs or other compounds in the liver.

Advantages and Limitations for Lab Experiments

The use of 4-EFCBA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is soluble in most organic solvents, which makes it easy to work with in the laboratory.
However, there are also some limitations to its use in laboratory experiments. It is not very stable in aqueous solutions and can decompose over time. Additionally, it can cause irritation to the skin, eyes, and mucous membranes, so it should be handled with caution.

Future Directions

In the future, 4-EFCBA could be used to design new drugs that target cytochrome P450 enzymes. Additionally, it could be used to study the mechanism of action of existing drugs, as well as to study the effects of drug interactions on the body. It could also be used to develop new compounds with anti-inflammatory, antifungal, and antiviral activities. Finally, it could be used to study the effects of environmental pollutants on the body, such as the effects of air pollution on the lungs.

Synthesis Methods

4-EFCBA can be synthesized by the reaction of 4-fluorobenzaldehyde with ethyl chloroformate in the presence of an acid catalyst. The reaction proceeds in two steps: first, the reaction of 4-fluorobenzaldehyde with ethyl chloroformate in the presence of an acid catalyst to form a chloroformate ester; and second, the reaction of the chloroformate ester with an alcohol to form the desired 4-EFCBA. The reaction is typically carried out in an organic solvent, such as dichloromethane, and the product is isolated by filtration or crystallization.

Scientific Research Applications

4-EFCBA is used in scientific research as a reagent for the synthesis of other compounds, such as 4-bromofluorobenzene and 4-chlorofluorobenzene. It is also used as a substrate in enzymatic assays, such as those used to study the activity of cytochrome P450 enzymes. Additionally, it is used as a substrate in the synthesis of compounds with anti-inflammatory, antifungal, and antiviral activities.

properties

IUPAC Name

2-(4-ethoxycarbonylphenyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-2-21-16(20)11-5-3-10(4-6-11)14-9-12(17)7-8-13(14)15(18)19/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXUAFXQDUQWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691399
Record name 4'-(Ethoxycarbonyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxycarbonylphenyl)-4-fluorobenzoic acid

CAS RN

1262002-90-3
Record name [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 5-fluoro-, 4′-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262002-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Ethoxycarbonyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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